Benzenediazonium, 2,6-dimethyl-
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Overview
Description
Benzenediazonium, 2,6-dimethyl- is an organic compound with the molecular formula C8H9N2. It belongs to the class of diazonium compounds, which are characterized by the presence of a diazonium group (-N2+) attached to an aromatic ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 2,6-dimethyl- typically involves the diazotization of 2,6-dimethylaniline. This process is carried out by reacting 2,6-dimethylaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows: [ \text{2,6-Dimethylaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{2,6-Dimethylbenzenediazonium chloride} + \text{NaCl} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of benzenediazonium, 2,6-dimethyl- follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2,6-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanides (CN).
Coupling Reactions: The diazonium compound can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).
Common Reagents and Conditions
Substitution by Hydroxyl Group: This reaction is typically carried out by warming the diazonium salt solution, leading to the formation of phenol and the release of nitrogen gas.
Substitution by Halides: Potassium iodide (KI) or copper(I) chloride (CuCl) can be used to introduce iodine or chlorine atoms, respectively.
Coupling Reactions: These reactions often involve phenols dissolved in sodium hydroxide (NaOH) solution, with the diazonium salt added under cold conditions to form azo compounds.
Major Products
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Iodobenzene: Formed by substitution with iodine.
Azo Compounds: Formed by coupling reactions with phenols and aromatic amines.
Scientific Research Applications
Benzenediazonium, 2,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of azo dyes, which are important in the textile and printing industries
Mechanism of Action
The mechanism of action of benzenediazonium, 2,6-dimethyl- involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, depending on the conditions and reagents used. The diazonium group acts as an excellent leaving group, facilitating substitution and coupling reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium chloride: A simpler diazonium compound with similar reactivity but without the methyl groups.
4-Carboxyl-2,6-dinitrobenzenediazonium: A more complex diazonium compound with additional functional groups that enhance its reactivity.
Uniqueness
Benzenediazonium, 2,6-dimethyl- is unique due to the presence of two methyl groups at the 2 and 6 positions on the benzene ring. These methyl groups can influence the reactivity and stability of the compound, making it distinct from other diazonium compounds .
Properties
CAS No. |
45739-17-1 |
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Molecular Formula |
C8H9N2+ |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
2,6-dimethylbenzenediazonium |
InChI |
InChI=1S/C8H9N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,1-2H3/q+1 |
InChI Key |
MYKINVQTEYQULF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[N+]#N |
Origin of Product |
United States |
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